N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the dimethylamino group: This step involves the alkylation of a secondary amine with a suitable alkyl halide.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The oxazole ring can be reduced to form an oxazoline derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include furanone derivatives, oxazoline derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can interact with neurotransmitter receptors, potentially modulating their activity. The oxazole and furan rings may also play a role in binding to other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide
- N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C20H23N3O4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H23N3O4/c1-13-5-10-18(26-13)17(23(2)3)12-21-20(24)16-11-19(27-22-16)14-6-8-15(25-4)9-7-14/h5-11,17H,12H2,1-4H3,(H,21,24) |
InChI Key |
UZMNMKSNEGBDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)N(C)C |
Origin of Product |
United States |
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